2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone: is an organic compound characterized by the presence of hydroxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 2,4,6-Trihydroxyacetophenone
Uniqueness
Compared to similar compounds, 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of multiple hydroxy groups on both phenyl rings, which enhances its reactivity and potential applications. This structural feature allows it to participate in a wider range of chemical reactions and interact with various molecular targets more effectively.
Biological Activity
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-65-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound is recognized as an intermediate in the synthesis of Genistein, a well-known flavonoid with various biological activities. The structural formula indicates that it possesses multiple hydroxyl groups, which are often associated with enhanced biological activity due to their ability to engage in hydrogen bonding and redox reactions.
- Molecular Formula : C15H14O4
- Molecular Weight : 260.24 g/mol
- CAS Number : 15485-65-1
The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which are critical for various biological applications.
Antioxidant Activity
Research has shown that flavonoids and their derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with multiple hydroxyl groups can effectively donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been reported to exhibit inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations comparable to standard antibiotics like vancomycin. This activity is likely linked to the structural features that enhance interaction with microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process. This property positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have also been explored in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The IC50 values observed suggest that it may be effective at relatively low concentrations, making it a candidate for further development in cancer therapeutics .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various flavonoids found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative in food systems .
- Cancer Cell Line Research : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with varying concentrations of the compound .
- Inflammation Model Study : An animal model study showed that administration of the compound led to a decrease in inflammation markers following induced arthritis. This suggests its potential use in managing inflammatory diseases .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMPPRJBUSAOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431090 | |
Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-65-1 | |
Record name | 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15485-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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